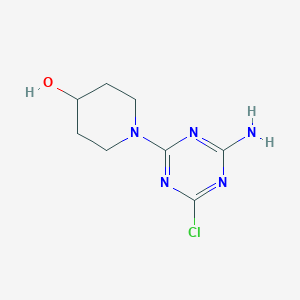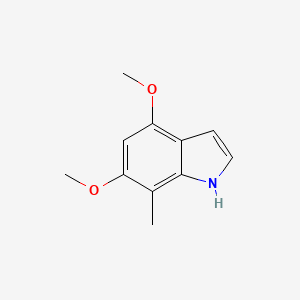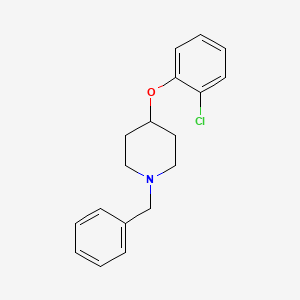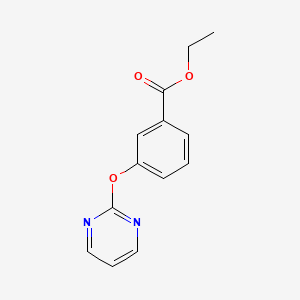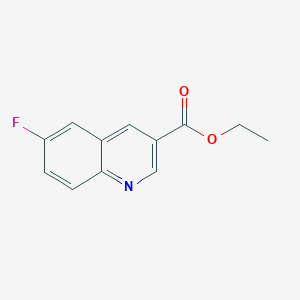
1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene
概要
説明
1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3. It has a molecular weight of 185.15 . The IUPAC name for this compound is 5-fluoro-4-methyl-2-nitrophenyl methyl ether .
Molecular Structure Analysis
The InChI code for 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is 1S/C8H8FNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene is a solid at room temperature . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.科学的研究の応用
Synthesis and Characterization
1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene, while not directly mentioned, is closely related to compounds synthesized for various research purposes. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene has been synthesized with a high yield, showcasing the utility of fluorinated nitrobenzenes in organic synthesis. This compound was characterized by various techniques including X-ray crystallography, NMR, elemental analysis, EI-MS, and FT-IR, indicating the compound's potential as a precursor or intermediate in the synthesis of more complex molecules (Sweeney, McArdle, & Aldabbagh, 2018).
Molecular Structure and Dynamics
Research on smectogenic compounds, which are materials exhibiting smectic liquid crystalline phases, includes the study of molecules with similar structural motifs to this compound. The molecular ordering and interactions of such compounds have been analyzed using quantum mechanics and computer simulations, providing insights into their translatory and orientational motions. This includes evaluating net atomic charge and atomic dipole components, crucial for understanding the long-range intermolecular interactions and the molecular dynamics in various phases (Ojha & Pisipati, 2003).
Internal Rotational Barriers
A study on the internal rotational barriers of some aromatic nitro compounds, including derivatives closely related to this compound, utilized density functional theory to calculate molecular geometries and internal rotational barriers. This research aids in understanding how the structural elements of these molecules influence their electronic properties and reactivity. The findings have implications for designing molecules with desired electronic and physical properties (Chen & Chieh, 2002).
Electrophilic Aromatic Substitution
The ability of fluorinated aromatic compounds to undergo electrophilic aromatic substitution has been demonstrated through the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate. This compound effectively fluorinates aromatic substrates, showcasing the reactive nature of fluorinated nitrobenzenes and their potential in synthesizing fluorinated derivatives of aromatic compounds. Such reactions are pivotal in medicinal chemistry and materials science for introducing fluorine, a critical element in enhancing the properties of pharmaceuticals and materials (Banks et al., 2003).
Safety and Hazards
作用機序
Mode of Action
Compounds like “1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene” might undergo various chemical reactions. For instance, they could participate in electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties greatly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence a compound’s action, efficacy, and stability . For example, certain reactions involving the compound might only occur under specific conditions, such as a particular temperature or pH .
特性
IUPAC Name |
1-fluoro-4-methoxy-5-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTUPTYBGAWYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

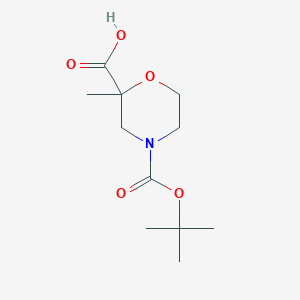
![4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid](/img/structure/B1443259.png)
![8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1443260.png)


![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)
